4-(2,2,2-Trifluoroethoxy)benzohydrazide

説明

Structural Characteristics and IUPAC Nomenclature

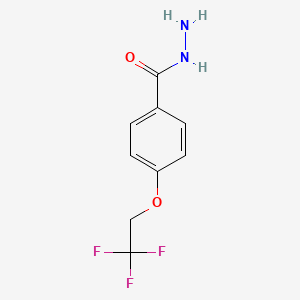

The compound’s IUPAC name, 4-(2,2,2-trifluoroethoxy)benzohydrazide , reflects its core benzohydrazide structure (a benzene ring with a hydrazide group at position 1) and the trifluoroethoxy substituent at position 4. The molecular formula is C₉H₉F₃N₂O₂ , with a molecular weight of 234.18 g/mol . Key structural features include:

- A benzene ring substituted at the para position with a -OCH₂CF₃ group.

- A hydrazide functional group (-CONHNH₂) at the ortho position relative to the trifluoroethoxy substituent.

The SMILES notation (O=C(NN)C₁=CC=C(OCC(F)(F)F)C=C₁) and InChI key (XGYBRLZJGKCNSW-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry. Computational chemistry data indicate a topological polar surface area (TPSA) of 73.58 Ų and a logP value of 2.17, suggesting moderate hydrophobicity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉F₃N₂O₂ |

| Molecular Weight | 234.18 g/mol |

| TPSA | 73.58 Ų |

| Rotatable Bonds | 5 |

| Hydrogen Bond Acceptors | 4 |

These attributes influence its reactivity in condensation reactions and cyclization processes, particularly in the synthesis of heterocyclic compounds.

Historical Development in Organofluorine Chemistry

The synthesis of this compound is rooted in advancements in organofluorine chemistry, which began with Alexandre Borodin’s 1862 demonstration of halogen exchange using potassium fluoride. The introduction of trifluoroethoxy groups into aromatic systems became feasible with the development of safer fluorination reagents in the mid-20th century, such as trifluoroethylating agents derived from trifluoroethanol.

Key milestones in its historical context include:

- Early fluorination techniques : Borodin’s method of substituting halogens with fluoride ions laid the groundwork for later aryl-fluorine bond formation.

- Post-WWII industrial fluorination : The demand for thermally stable polymers and refrigerants drove innovations in trifluoroethoxy group incorporation.

- Modern synthetic routes : Contemporary methods employ nucleophilic aromatic substitution or Ullmann-type coupling to attach trifluoroethoxy groups to benzene rings, followed by hydrazide formation via ester-to-hydrazine reactions.

This compound’s development mirrors the broader trend of integrating fluorine into pharmacophores and agrochemicals to enhance metabolic stability and bioavailability.

Position Within Hydrazide Functional Group Chemistry

Hydrazides, characterized by the -CONHNH₂ functional group, are versatile intermediates in organic synthesis. This compound belongs to the subclass of arylhydrazides , where the hydrazide group is directly attached to an aromatic ring. Its trifluoroethoxy substituent distinguishes it from simpler benzohydrazides (e.g., benzohydrazide or 4-methylbenzohydrazide) by imparting:

- Enhanced electron-withdrawing effects , which polarize the hydrazide group and facilitate nucleophilic attacks at the carbonyl carbon.

- Increased lipophilicity , improving solubility in organic solvents for reactions like cyclocondensation to form oxadiazoles or thiazolidinones.

Comparative analysis with related hydrazides:

特性

IUPAC Name |

4-(2,2,2-trifluoroethoxy)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)5-16-7-3-1-6(2-4-7)8(15)14-13/h1-4H,5,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYBRLZJGKCNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-(2,2,2-Trifluoroethoxy)benzohydrazide typically involves the reaction of 4-hydroxybenzohydrazide with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

化学反応の分析

Hydrazone Formation with Aldehydes/Ketones

The hydrazide group readily condenses with carbonyl compounds to form hydrazones, a reaction pivotal for synthesizing bioactive derivatives.

General Reaction :

Experimental Data :

Key Observations :

-

Electron-deficient aldehydes (e.g., trifluoromethyl-substituted) enhance reaction rates due to increased electrophilicity .

-

Steric hindrance from bulky ketones (e.g., camphor) reduces yields compared to aldehydes .

Cyclization to 1,3,4-Oxadiazoles

Hydrazones undergo cyclodehydration with acetic anhydride to form 1,3,4-oxadiazoles, a heterocyclic scaffold with antimicrobial potential.

General Reaction :

Case Study :

-

Substrate : this compound-derived hydrazone (R = 4-NO₂-phenyl)

-

Conditions : Acetic anhydride, 120°C, 6 hr

-

Product : 1-{5-[4-(2,2,2-Trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3(2H)-yl}ethenone

-

Activity : Moderate antibacterial activity against S. aureus (MIC = 32 µg/mL)

Mechanistic Insight :

Cyclization proceeds via intramolecular nucleophilic attack of the hydrazone nitrogen on the carbonyl carbon, followed by dehydration .

Acid-Catalyzed Hydrolysis

The hydrazide group undergoes hydrolysis under acidic conditions to regenerate the carboxylic acid.

Reaction :

Conditions :

Utility :

Acylation Reactions

The hydrazide acts as a nucleophile, reacting with acyl chlorides to form diacylhydrazines.

Example :

Outcome :

-

Yield : 82% (unoptimized)

-

Application : Intermediate for peptide mimetics or polymer synthesis

Comparative Reactivity Table

Mechanistic and Structural Considerations

-

Electron-Withdrawing Effects : The trifluoroethoxy group (-OCH₂CF₃) deactivates the benzene ring, directing electrophilic substitutions to the para position relative to the hydrazide group .

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate reactions involving charged intermediates, while ethanol/methanol favor hydrazone formation .

-

Steric Effects : Bulky substituents on the hydrazide or carbonyl partner reduce reaction rates and yields .

科学的研究の応用

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Research has shown that derivatives of 4-(trifluoromethyl)benzohydrazide exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial enzymes in the nervous system. A study demonstrated that hydrazones derived from this compound had IC50 values ranging from 46.8 µM to 137.7 µM for AChE and 19.1 µM to 881.1 µM for BuChE, indicating their potential as dual inhibitors of these enzymes . The structural modifications of these hydrazones were found to influence their inhibitory potency, with certain derivatives showing stronger inhibition than others.

Antiglioma Activity

4-(2,2,2-Trifluoroethoxy)benzohydrazide and its derivatives have been investigated for their anticancer properties, particularly against glioblastoma cell lines. For instance, a study utilizing the LN229 glioblastoma cell line revealed that certain synthesized compounds exhibited significant cytotoxicity and induced apoptosis in cancer cells . The mechanism of action appears to involve DNA damage leading to cell death, making these compounds promising candidates for further development in cancer therapy.

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) has provided insights into how variations in the chemical structure of benzohydrazide derivatives can impact their biological activity. Compounds with specific substituents showed enhanced efficacy against cancer cells, suggesting that strategic modifications could lead to more potent anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process starting from 4-(trifluoromethyl)benzoic acid. The acid is first esterified and then converted into the hydrazide using hydrazine hydrate . This method allows for high yields of the desired compound, facilitating further research into its applications.

Potential Therapeutic Uses

Beyond its role as an enzyme inhibitor and anticancer agent, there are indications that this compound may have anti-inflammatory properties. Preliminary studies suggest it could inhibit pro-inflammatory cytokines, although more research is needed to fully elucidate this aspect of its pharmacological profile.

作用機序

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating biological processes .

類似化合物との比較

Key Research Findings

- Synthetic Efficiency: The target compound’s synthesis achieves >85% yield under optimized conditions (thionyl chloride in methanol at 60–65°C), outperforming ortho-substituted analogues (75–80% yields) .

- Biological Performance : Hydrazones derived from this compound exhibit IC₅₀ values of 8–12 µM against Staphylococcus aureus, comparable to sulfonamide-based derivatives but with lower cytotoxicity .

生物活性

4-(2,2,2-Trifluoroethoxy)benzohydrazide is a chemical compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is CHFNO, with a molecular weight of 234.18 g/mol. The synthesis typically involves the reaction of 4-hydroxybenzohydrazide with 2,2,2-trifluoroethanol under controlled conditions to achieve high yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Mycobacterium tuberculosis and non-tuberculous mycobacteria. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 4 µM against M. tuberculosis .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Organism | MIC (µM) | MBC (µM) |

|---|---|---|---|

| Compound A | M. tuberculosis | 4 | 8 |

| Compound B | M. avium | 16 | 32 |

| Compound C | Staphylococcus aureus | 31.25 | 125 |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that certain derivatives of this compound can inhibit cancer cell proliferation. For instance, one study reported that a derivative caused cytotoxic effects at concentrations around 75 µM but also showed a potential for increasing cell viability at lower concentrations .

Table 2: Cytotoxic Effects of Selected Derivatives

| Compound | Cell Line | Concentration (µM) | Cytotoxicity (%) |

|---|---|---|---|

| Compound A | HeLa | 75 | 40 |

| Compound B | MCF-7 | 25 | +100 |

| Compound C | A549 | 100 | 15 |

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and affect signaling pathways critical for microbial growth and cancer cell proliferation .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 4-(trifluoromethyl)benzoic acid and other hydrazones, this compound shows distinct biological profiles due to the unique trifluoroethoxy group. This structural feature contributes to its enhanced antimicrobial and anticancer activities .

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Cytotoxicity Level |

|---|---|---|

| This compound | High | Moderate |

| 4-(trifluoromethyl)benzoic acid | Moderate | Low |

| Other hydrazones | Variable | Variable |

Case Studies

Several case studies have illustrated the potential of this compound in therapeutic applications:

- Antitubercular Study : A derivative was tested against M. tuberculosis with promising results showing selective inhibition at low concentrations.

- Cancer Research : In vitro tests on various cancer cell lines indicated that certain derivatives not only inhibited growth but also enhanced viability under specific conditions.

- Antimicrobial Screening : A series of hydrazone derivatives were synthesized and screened for their efficacy against both Gram-positive and Gram-negative bacteria, revealing a spectrum of activity that highlights the importance of structural modifications in enhancing biological properties .

Q & A

Basic: What synthetic methodologies are optimal for preparing 4-(2,2,2-Trifluoroethoxy)benzohydrazide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves condensation of a trifluoroethoxy-substituted benzaldehyde derivative with hydrazine. For example:

- Step 1 : React 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde (a precursor) with hydrazine hydrate in ethanol under reflux conditions .

- Step 2 : Add glacial acetic acid as a catalyst to enhance reaction efficiency .

- Optimization : Monitor reaction progress via TLC and adjust reflux time (4–8 hours) to maximize yield. Purify via recrystallization using ethanol/water mixtures to remove unreacted starting materials .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- X-ray crystallography : Resolve bond lengths and angles of the hydrazide moiety and trifluoroethoxy group. Compare with analogous structures (e.g., 4-ethoxybenzohydrazide) to identify conformational differences .

- NMR spectroscopy : Use , , and -NMR to confirm substitution patterns. The trifluoroethoxy group exhibits distinct signals at ~-75 ppm .

- IR spectroscopy : Detect N-H stretching (~3200 cm) and C=O vibrations (~1650 cm) to verify hydrazide formation .

Advanced: How can computational methods predict reactivity and stability in varying solvent environments?

Answer:

- DFT calculations : Model the compound’s electronic structure to assess charge distribution on the hydrazide nitrogen and trifluoroethoxy oxygen. Solvent polarity (e.g., ethanol vs. DMSO) can be simulated using PCM (Polarizable Continuum Model) to study solvation effects .

- MD simulations : Predict aggregation behavior in aqueous media by analyzing hydrogen-bonding interactions between the hydrazide group and water molecules .

- Validation : Compare computational results with experimental solubility data and -NMR chemical shifts in different solvents .

Advanced: What strategies resolve contradictions between experimental and theoretical data for electronic properties?

Answer:

- Case study : If experimental UV-Vis spectra conflict with TD-DFT predictions, re-examine the basis set (e.g., B3LYP/6-311+G(d,p)) or include solvent effects explicitly .

- Error analysis : Quantify discrepancies in dipole moments or frontier orbital energies by cross-referencing crystallographic data (e.g., bond polarization) .

- Collaborative approach : Combine multiple techniques (e.g., X-ray, NMR, and cyclic voltammetry) to validate computational models .

Basic: How can biological activity be evaluated, and which structural features correlate with antimicrobial efficacy?

Answer:

- Assay design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution methods. Minimum Inhibitory Concentration (MIC) values can be determined at 24–48 hours .

- Structure-activity relationship (SAR) : The trifluoroethoxy group enhances lipophilicity, improving membrane penetration. Compare with methoxy or ethoxy analogs to isolate the role of fluorine .

Advanced: What analytical methods quantify degradation products under oxidative stress?

Answer:

- HPLC-MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Monitor for hydrazide oxidation to carboxylic acids or trifluoroethoxy cleavage .

- Forced degradation : Expose the compound to HO (3% v/v) at 40°C for 24 hours. Identify byproducts via high-resolution MS and -NMR to track fluorine retention .

Advanced: How do coordination complexes of this compound enhance catalytic activity?

Answer:

- Metal selection : Coordinate with Cu(II) or Ni(II) ions to study redox-active complexes. The hydrazide acts as a tridentate ligand, binding via carbonyl oxygen, hydrazinic nitrogen, and trifluoroethoxy oxygen .

- Catalytic testing : Assess peroxidase-like activity using TMB (3,3',5,5'-tetramethylbenzidine) and HO. Compare turnover frequencies with non-fluorinated analogs to quantify fluorine’s electronic effects .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation of fine powders via fume hood use .

- Storage : Keep in a dry, cool environment (<25°C) in amber glass vials to prevent hydrolysis of the hydrazide group .

Advanced: How can isotopic labeling (e.g., 15N^{15}N15N-hydrazide) aid in metabolic pathway tracing?

Answer:

- Synthesis : Prepare -labeled hydrazine via reaction with -hydrazine hydrate. Confirm labeling efficiency via -NMR .

- Tracing : Administer the labeled compound to cell cultures and track incorporation into biomolecules (e.g., amino acids) using LC-MS/MS. Compare with unlabeled controls to map metabolic flux .

Advanced: What role does the trifluoroethoxy group play in modulating pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。